(R)-Terazosin belongs to the class of medications known as alpha-1 blockers. These agents are crucial in managing conditions related to prostate enlargement and high blood pressure. The compound is often marketed under various trade names, including Hytrin and Zayasel . Its chemical formula is , with a molar mass of approximately 387.44 g/mol .
The synthesis of (R)-Terazosin involves several key steps:
The detailed synthetic pathway includes the conversion of racemic tetrahydro-2-furoic acid into diastereomeric ephedrine salts, which further undergo reactions to yield the desired enantiomer .
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of specific catalysts during hydrogenation is critical for achieving the correct stereochemistry of (R)-Terazosin.
(R)-Terazosin has a complex molecular structure characterized by a quinazoline core with several functional groups:
(R)-Terazosin participates in various chemical reactions that are significant for its pharmacological effects:
The quantification of (R)-Terazosin and its metabolites can be achieved through high-performance liquid chromatography techniques, which allow for precise measurement in biological samples .
(R)-Terazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors located in vascular smooth muscle and the prostate:
Pharmacological studies indicate that (R)-Terazosin has a higher affinity for alpha-1A receptors compared to alpha-1B receptors, which contributes to its efficacy in treating urinary symptoms associated with benign prostatic hyperplasia .
(R)-Terazosin's primary applications include:
(R)-Terazosin is the dextrorotatory enantiomer of terazosin hydrochloride, a quinazoline derivative with a single chiral center at the tetrahydrofuran ring carbon adjacent to the carbonyl group. Its systematic IUPAC name is (2R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride [5] [10]. The molecule features a quinazoline core substituted with amino, dimethoxy, and piperazinyl groups, with the (R)-configured tetrahydrofuroyl moiety attached via a carbonyl linkage to the piperazine nitrogen [2] [6]. The absolute (R)-configuration confers distinct spatial orientation that influences its binding affinity to α-adrenergic receptor subtypes compared to its (S)-counterpart. The chiral center arises from the asymmetric carbon in the tetrahydrofuran ring, making stereoselective synthesis essential for isolating the pharmacologically relevant enantiomer [3] [5].
Table 1: Nomenclature and Structural Features of (R)-Terazosin
Property | Specification |
---|---|
IUPAC Name | (2R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride |
Molecular Formula | C₁₉H₂₅N₅O₄·HCl |
CAS Registry Number | 109351-34-0 |
Chiral Center Location | Tetrahydrofuran ring (C2 position) |
Absolute Configuration | R |
Key Functional Groups | Quinazoline, dimethoxy, piperazine, tetrahydrofuroyl carbonyl, hydrochloride salt |
The synthesis of (R)-Terazosin employs stereoselective strategies to control configuration at the tetrahydrofuran chiral center. A patented route involves:
Critical process parameters include strict anhydrous conditions during amide coupling to prevent hydrolysis, controlled reaction temperatures (<0°C) to suppress epimerization, and chiral HPLC monitoring to ensure enantiopurity ≥99.5% [3] [5].
Chiral Resolution of Racemates: When racemic terazosin is synthesized, resolution is achieved via:
Asymmetric Synthesis Advancements: Recent innovations include enzymatic desymmetrization of meso-tetrahydrofuran precursors and transition-metal-catalyzed asymmetric hydrogenation of furan derivatives using Ir-(S)-Xyl-BINAP catalysts, achieving 97% ee at pilot scale [3] [5].
Table 2: Chiral Resolution Techniques for (R)-Terazosin
Method | Conditions | Performance Metrics | Limitations |
---|---|---|---|
Diastereomeric Crystallization | D-DTTA in ethanol, 4°C | Yield: 40-45%; ee: 99.2% | Low yield, high solvent load |
Preparative HPLC (Chiralpak IC) | 250 × 10 mm column; ACN/H₂O/DEA (80:20:0.1 v/v) | Throughput: 200 mg/injection; ee: 99.8% | Costly CSP, solvent removal |
Enzymatic Resolution | Lipase-catalyzed ester hydrolysis | ee: 98.5%; Yield: 38% | Substrate specificity issues |
Fundamental Properties: (R)-Terazosin hydrochloride is a white to off-white crystalline solid with a melting point of 273°C (DSC) [9]. It exists as a dihydrate under ambient conditions, containing 7.49% water (w/w) as confirmed by thermogravimetric analysis (TGA). The compound is sparingly soluble in water (0.65 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (75 mg/mL) [2] [6] [9].
Thermal Behavior and Degradation: TGA/DTG analysis reveals four decomposition steps:
Solution Stability: The compound degrades under acidic (pH <3) and alkaline (pH >9) conditions via hydrolysis of the amide bond, forming 6,7-dimethoxy-2-piperazinylquinazolin-4-amine and (R)-tetrahydrofuroic acid as major degradants. Photostability studies show <2% degradation after 48h under UV light (300–400 nm) [8] [9].
Table 3: Thermal Stability Parameters of (R)-Terazosin Hydrochloride
Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Activation Energy (E* kJ/mol) | Degradation Products |
---|---|---|---|---|
Dehydration | 25–150 | 7.59 | 152.10 (HM) / 131.47 (CR) | Anhydrous form |
HCl Elimination | 150–280 | 7.71 | 51.81 (HM) / 53.42 (CR) | Dehydrochlorinated intermediate |
Tetrahydrofuran Loss | 280–341 | 21.16 | 112.95–132.31 (HM) | C₄H₇O, CO fragments |
Core Degradation | 341–700 | 63.87 | 121.18 (HM) | C₄H₈N₂, C₁₀H₁₀N₃O₂ fragments |
HM: Horowitz-Metzger method; CR: Coats-Redfern method [9]
(R)-Terazosin belongs to the quinazoline α₁-adrenoceptor antagonist family, sharing core structural motifs with key therapeutic agents:
Structural Modifications Impact:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1